2-bromo-4,5-dichloro-1-propyl-1H-imidazole

Descripción general

Descripción

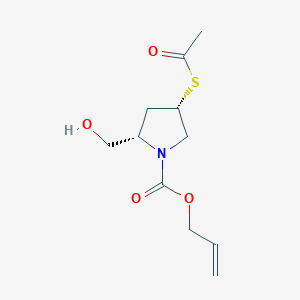

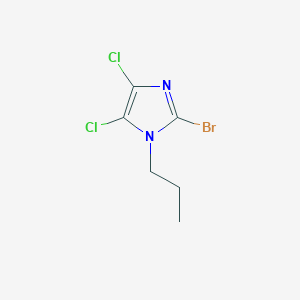

2-bromo-4,5-dichloro-1-propyl-1H-imidazole (2B4DC1P1HI) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in polar organic solvents. It is also known as 1-propyl-2-bromo-4,5-dichloro-1H-imidazole. 2B4DC1P1HI has been widely used in various fields of science, such as organic synthesis, chemical biology, and biochemistry.

Aplicaciones Científicas De Investigación

Computational Study on Imidazole Derivatives

Erdogan and Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones. They utilized Density Functional Theory (DFT) calculations, including Single Point Energy, vibrational analysis, and Molecular Electrostatic Potential map calculations, to understand the chemical species involved in these reactions. This research provides insight into the theoretical aspects of imidazole derivatives, including 2-bromo-4,5-dichloro-1-propyl-1H-imidazole (Erdogan & Erdoğan, 2019).

Corrosion Inhibition in Mild Steel

Saady et al. (2021) explored the use of imidazole derivatives as corrosion inhibitors for mild steel in acidic environments. The study focused on the inhibition performance of specific imidazole derivatives, highlighting their potential application in protecting metal surfaces from corrosion (Saady et al., 2021).

Synthesis and Antiviral Evaluation

Chien et al. (2004) synthesized a series of polyhalogenated imidazole nucleosides, including 2-bromo-4,5-dichloro derivatives, as analogues to study their interaction with viral and cellular targets. This research sheds light on the potential antiviral applications of these compounds (Chien et al., 2004).

Bromination and Copper(I) Bromide Reactions

Lobana et al. (2011) described the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, illustrating the chemical transformation and application of bromination reactions in imidazole derivatives (Lobana et al., 2011).

Metal-Halogen Exchange Reactions

Iddon and Khan (1987) discussed the metal-halogen exchange reactions of polybromoimidazoles, including 2-bromo-4,5-dichloro derivatives. This study provides valuable insights into the synthesis and reactivity of halogenated imidazoles, expanding the understanding of chemical interactions in these compounds (Iddon & Khan, 1987).

Homogeneous Catalysis with N-Heterocyclic Carbenes

César et al. (2002) explored the use of imidazole derivatives in homogeneous catalysis, demonstrating the formation of N-heterocyclic carbene complexes. This research highlights the application of these compounds in catalytic processes (César et al., 2002).

Antidepressant Activity Evaluation

Khaliullin et al. (2017) synthesized and evaluated the antidepressant activities of certain imidazole derivatives, demonstrating their potential application in the field of pharmaceuticals and mental health treatments (Khaliullin et al., 2017).

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “2-bromo-4,5-dichloro-1-propyl-1H-imidazole” and other imidazole derivatives could have potential applications in the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to exhibit antimicrobial activity against S. aureus, E. coli, and B. subtilis .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they likely induce various molecular and cellular changes .

Propiedades

IUPAC Name |

2-bromo-4,5-dichloro-1-propylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrCl2N2/c1-2-3-11-5(9)4(8)10-6(11)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUBBNHZQBZARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)

![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)

![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)